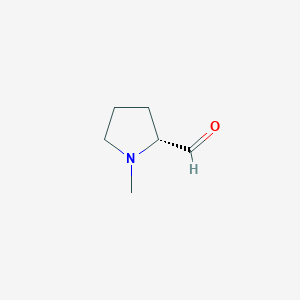

(2R)-1-methylpyrrolidine-2-carbaldehyde

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Synthetic Chemistry

The chiral pyrrolidine scaffold is one of the most ubiquitous heterocyclic motifs in biologically active compounds and natural products. nih.gov This five-membered saturated nitrogen-containing ring is a privileged structure in medicinal chemistry, forming the core of numerous drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netthieme-connect.com Its prevalence stems from a combination of favorable structural and physicochemical properties. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional arrangement of substituents, which is crucial for precise molecular recognition and interaction with biological targets like enzymes and receptors. researchgate.netthieme-connect.com

Moreover, the pyrrolidine ring can possess multiple stereogenic centers, leading to a rich stereochemical diversity. This inherent chirality is frequently exploited in asymmetric synthesis, where pyrrolidine derivatives, particularly those derived from the natural amino acid proline, serve as highly effective organocatalysts. nih.govnih.gov These catalysts can promote a wide range of chemical transformations with high enantioselectivity, offering an environmentally benign alternative to metal-based catalysts. nih.gov The conformational rigidity of the pyrrolidine ring, combined with the stereodirecting influence of its substituents, allows for the efficient transfer of chiral information during a reaction. nih.gov

The significance of this scaffold is evident in the diverse range of pharmaceuticals that incorporate the pyrrolidine ring, highlighting its role in achieving desired therapeutic effects.

| Drug Name | Therapeutic Class |

| Vildagliptin | Antidiabetic |

| Lisinopril | Antihypertensive (ACE inhibitor) |

| Atorvastatin | Antihyperlipidemic (Statin) |

| Clindamycin | Antibiotic |

| Darifenacin | Anticholinergic (for overactive bladder) |

Contextualization of (2R)-1-Methylpyrrolidine-2-carbaldehyde as a Versatile Chiral Building Block

Within the extensive family of chiral pyrrolidines, this compound has been identified as a particularly stable and versatile chiral building block. researchgate.net This compound features a carbaldehyde group at the C2 position of the N-methylpyrrolidine ring, with a defined (R)-stereochemistry. The aldehyde functionality is a cornerstone of organic synthesis, capable of undergoing a vast array of chemical transformations. The presence of this reactive group on a chiral, stereochemically stable scaffold makes this compound a powerful intermediate for the construction of complex, enantiomerically pure molecules.

The utility of this building block has been effectively demonstrated in the formal synthesis of the marine alkaloid ent-Nakadomarin A. researchgate.net The synthesis showcases the compound's ability to serve as a foundational piece from which the intricate polycyclic structure of the natural product can be elaborated. The development of a simple and efficient synthesis for this compound itself further enhances its appeal as a practical tool for synthetic chemists.

The versatility of this compound is rooted in the reactivity of its aldehyde group. It readily participates in several key carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular skeletons. The specific stereochemistry of the pyrrolidine ring can also influence the stereochemical outcome of these reactions, providing an additional layer of control in asymmetric synthesis.

| Reaction Type | Reagent Class | Product Type |

| Wittig Reaction | Phosphorus ylides | Alkenes |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanions | (E)-Alkenes (typically) |

| Grignard Reaction | Organomagnesium halides | Secondary alcohols |

The participation of this compound in these fundamental reactions underscores its role as a multipurpose chiral synthon. The Wittig and Horner-Wadsworth-Emmons reactions provide pathways to extend the carbon chain with the formation of a double bond, a functional group that can be further manipulated. wikipedia.orgorganic-chemistry.orgnih.gov The Grignard reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups, leading to the formation of a new stereocenter in the resulting secondary alcohol. The stereochemical course of such additions can often be predicted and controlled, making this a valuable transformation in asymmetric synthesis. The demonstrated utility and reactivity profile of this compound firmly establish it as a significant building block for the stereoselective synthesis of complex target molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

(2R)-1-methylpyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C6H11NO/c1-7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3/t6-/m1/s1 |

InChI Key |

YKEKIXBCQILKAU-ZCFIWIBFSA-N |

Isomeric SMILES |

CN1CCC[C@@H]1C=O |

Canonical SMILES |

CN1CCCC1C=O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2r 1 Methylpyrrolidine 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to a wide range of nucleophilic attacks and redox reactions.

Oxidative Conversions to Carboxylic Acid Derivatives

The aldehyde functional group of (2R)-1-methylpyrrolidine-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, (2R)-1-methylpyrrolidine-2-carboxylic acid, also known as N-methyl-D-proline. This transformation is a common step in organic synthesis. A variety of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents to milder, more selective modern oxidants. The choice of reagent often depends on the desired reaction conditions and tolerance of other functional groups within the molecule.

Commonly employed methods for the oxidation of aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), and pyridinium (B92312) chlorochromate (PCC). While effective, chromium-based reagents are often avoided due to their toxicity. Milder and more environmentally benign alternatives such as Oxone (potassium peroxymonosulfate) have gained prominence. These reactions typically proceed in high yields and preserve the stereochemical integrity of the adjacent chiral center.

Table 1: Representative Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Reagent/System | Typical Solvent(s) | General Conditions | Notes |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, Water | 0 °C to room temp. | Strong oxidant, harsh acidic conditions. |

| Pyridinium Dichromate (PDC) | DMF | Room temp. | Milder than Jones reagent. |

| Potassium Permanganate (KMnO₄) | Acetone, Water (often basic) | Varies (often cold) | Strong oxidant, can cleave other bonds. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water, DMF | Room temp. | "Green" oxidant, mild conditions. |

Reductive Conversions to Alcohol Derivatives

The reduction of the aldehyde group yields the corresponding primary alcohol, [(2R)-1-methylpyrrolidin-2-yl]methanol. This is a fundamental transformation achieved with high efficiency using hydride-based reducing agents. The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Sodium borohydride is a milder, more selective reagent that is typically used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comnumberanalytics.com It readily reduces aldehydes and ketones without affecting less reactive functional groups such as esters or amides. masterorganicchemistry.com The reaction is generally conducted at temperatures ranging from 0 °C to room temperature and results in high yields of the desired alcohol. numberanalytics.com

Lithium aluminum hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to its violent reaction with water and other protic solvents. nrochemistry.com It reduces aldehydes, ketones, esters, and carboxylic acids to their corresponding alcohols. nrochemistry.comorganic-chemistry.org The reaction is typically followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide intermediate.

Table 2: Common Hydride Reagents for the Reduction of this compound

| Reagent | Typical Solvent(s) | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp. | [(2R)-1-methylpyrrolidin-2-yl]methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Room Temp., followed by H₂O/acid workup | [(2R)-1-methylpyrrolidin-2-yl]methanol |

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic addition. This class of reactions is crucial for carbon-carbon bond formation and the elaboration of the carbon skeleton.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup. The reaction proceeds via the formation of a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate. The stereochemistry of the newly formed hydroxyl-bearing carbon is often influenced by the existing stereocenter at C2.

Condensation Reactions: The aldehyde readily undergoes condensation reactions with various nucleophiles. A prominent example is the Wittig reaction, which converts the aldehyde into an alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate then collapses to yield the alkene and a stable triphenylphosphine (B44618) oxide byproduct. The geometry of the resulting alkene (E or Z) is dependent on the nature of the ylide used. organic-chemistry.org Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene. organic-chemistry.org

Table 3: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent(s) | Intermediate(s) | Product Type |

| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr) in Ether/THF 2. H₃O⁺ workup | Magnesium alkoxide | Secondary alcohol |

| Wittig Reaction | Ph₃P=CHR (Phosphonium ylide) in THF | Betaine, Oxaphosphetane | Alkene |

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin anion | Cyanohydrin |

Chemical Modifications of the Pyrrolidine (B122466) Heterocycle

N-Alkylation and N-Derivatization Strategies

The nitrogen atom in this compound is a tertiary amine, making it nucleophilic and basic. This allows for further derivatization through two main pathways: N-oxidation and N-quaternization.

N-Oxidation: Tertiary amines can be oxidized to their corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction converts the lone pair of electrons on the nitrogen into a bond with an oxygen atom, forming a polar N⁺-O⁻ functional group. The resulting this compound N-oxide would exhibit different physical and chemical properties, such as increased water solubility.

N-Quaternization: As a tertiary amine, the nitrogen atom can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, CH₃I) in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. nih.govresearchgate.net This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom. The resulting salt, for instance, (2R)-2-formyl-1,1-dimethylpyrrolidinium iodide, would have significantly different solubility and biological properties compared to the parent tertiary amine.

Table 4: Derivatization of the Pyrrolidine Nitrogen

| Reaction Type | Reagent | Product Functional Group |

| N-Oxidation | H₂O₂ or m-CPBA | N-Oxide |

| N-Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

Applications of 2r 1 Methylpyrrolidine 2 Carbaldehyde in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecular Architectures

The inherent chirality and functional group handles of (2R)-1-methylpyrrolidine-2-carbaldehyde make it an attractive starting material for the synthesis of stereochemically defined molecules.

Role in the Total Synthesis of Natural Product Scaffolds

While the direct application of this compound in the total synthesis of complex natural products is not extensively documented in readily available literature, its structural motif is a key feature in many alkaloids. For instance, the pyrrolizidine alkaloid core, found in natural products like (+)-pseudoheliotridane and (-)-trachelanthamidine, can be conceptually derived from proline-based synthons. The synthesis of such alkaloids often involves the elaboration of proline derivatives, where the N-methylpyrrolidine aldehyde moiety could serve as a crucial starting point for constructing the bicyclic core through cyclization strategies. However, specific examples detailing the use of this compound as the primary chiral building block in published total syntheses are scarce.

Intermediate for the Construction of Diverse Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound provides a versatile handle for the construction of various nitrogen-containing heterocycles. It can undergo condensation reactions with a range of nucleophiles to form imines or enamines, which can then participate in cycloaddition or cyclization reactions to afford more complex heterocyclic systems. For example, reaction with primary amines followed by reduction or cyclization can lead to substituted piperidines or other fused bicyclic systems. The diastereoselective addition of nucleophiles to the aldehyde is a key step in many of these transformations, allowing for the introduction of new stereocenters with high levels of control.

Synthesis of Intermediates for Chiral Material Development

The development of chiral materials, such as chiral polymers, liquid crystals, and ligands for asymmetric catalysis, often relies on the incorporation of enantiomerically pure building blocks. This compound can be utilized in the synthesis of chiral monomers for polymerization. For instance, the aldehyde can be converted into a polymerizable group, such as an acrylate or a vinyl ether, while retaining the chiral pyrrolidine (B122466) scaffold. The resulting polymers would possess helical structures or other forms of chirality, making them potentially useful in chiral recognition, separation, and optical applications. However, specific, published examples of its use in the development of chiral materials are not widely reported.

As a Component in Chiral Catalysis (Ligand or Organocatalyst)

The pyrrolidine scaffold is a privileged structure in asymmetric catalysis. The N-methylated derivative, in its aldehyde form or as a precursor to other catalytic species, has potential applications in this field.

Integration into Organocatalytic Systems for Asymmetric Transformations

This compound can serve as a precursor for the synthesis of more complex organocatalysts. The corresponding alcohol, (2R)-1-methylpyrrolidin-2-yl)methanol (N-methyl-L-prolinol), obtained by reduction of the aldehyde, is a common precursor for chiral ligands and organocatalysts. These catalysts are often employed in a variety of asymmetric transformations, including alkylations, Michael additions, and Diels-Alder reactions. The pyrrolidine nitrogen can act as a Lewis base, while other functional groups introduced from the aldehyde can provide sites for hydrogen bonding or steric directing effects, which are crucial for achieving high enantioselectivity.

Enantioselective Aldol Reaction Facilitation

Proline and its derivatives are well-known organocatalysts for the asymmetric aldol reaction. mdpi.comwikipedia.orgnih.govillinois.edupnas.org The mechanism typically involves the formation of a chiral enamine intermediate between the catalyst and a ketone donor, which then reacts with an aldehyde acceptor. While L-proline itself is a highly effective catalyst, modifications to the pyrrolidine ring, such as N-methylation, can influence the catalyst's solubility, stability, and stereodirecting ability. Although the direct use of this compound as a catalyst for the aldol reaction is not a standard protocol, its derivatives, particularly those based on N-methylprolinol, can be effective. The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst and the reaction conditions.

Below is a table summarizing the typical performance of proline-derived organocatalysts in the asymmetric aldol reaction between acetone and p-nitrobenzaldehyde, which serves as a benchmark for this transformation.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Proline | DMSO | Room Temp. | 24 | 68 | 76 |

| Prolinamide Derivative A | CH2Cl2 | 0 | 48 | 95 | 98 |

| Prolinol Ether Derivative B | Toluene | -20 | 72 | 89 | 99 |

Asymmetric Michael Addition Enhancements

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. Chiral pyrrolidine derivatives, such as proline and diarylprolinol silyl ethers, are well-established as effective organocatalysts for these reactions. nih.govmdpi.com They operate through the formation of a nucleophilic enamine intermediate with a donor molecule (e.g., an aldehyde or ketone), which then adds to a Michael acceptor like a nitroalkene. nih.gov A thorough review of the scientific literature did not yield specific examples or studies where this compound is used to catalyze or enhance asymmetric Michael additions. The existing research focuses on other proline amides and derivatives with different substituents at the 2-position or on the nitrogen atom. nih.govnih.gov

Applications in Other Diastereoselective and Enantioselective Processes

The pyrrolidine scaffold is a privileged motif in a wide array of other stereoselective transformations beyond the Michael addition, including aldol reactions, Mannich reactions, and cycloadditions. nih.gov These reactions are crucial for the synthesis of complex molecules with high levels of stereocontrol. However, there is no available data from the conducted research to suggest that this compound has been specifically applied as a catalyst in these diastereoselective or enantioselective processes. The literature consistently points to other derivatives, often those capable of forming key hydrogen bonds or possessing bulky substituents that are absent in this specific compound.

Incorporation into Heterogeneous Catalytic Frameworks (e.g., MOFs, COFs)

The immobilization of homogeneous organocatalysts onto solid supports like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is a significant area of research aimed at improving catalyst recyclability and stability. Chiral pyrrolidine units have been successfully incorporated into these frameworks to create robust, heterogeneous catalysts for various asymmetric reactions. This approach combines the high selectivity of organocatalysis with the practical advantages of heterogeneous catalysis. Nevertheless, a search for the incorporation of this compound into MOF or COF structures yielded no results. The research in this area appears to focus on the integration of proline or its more functionally complex derivatives.

Theoretical and Computational Investigations of 2r 1 Methylpyrrolidine 2 Carbaldehyde and Its Derivatives

Stereochemical Conformation Analysis

The catalytic efficacy of organocatalysts derived from (2R)-1-methylpyrrolidine-2-carbaldehyde is intrinsically linked to the three-dimensional arrangement of the pyrrolidine (B122466) ring and the orientation of the formyl group. Computational studies have been pivotal in understanding the conformational landscape of this molecule and its derivatives.

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substitution pattern on the ring significantly influences the relative stability of these conformers. For N-substituted pyrrolidines, the orientation of the N-substituent (in this case, a methyl group) can be either axial or equatorial, leading to different energetic states. Furthermore, rotation around the C2-CHO bond introduces additional conformational isomers, typically referred to as syn and anti conformers, depending on the relative orientation of the aldehyde proton and the C2-proton of the pyrrolidine ring.

A conformational search using computational methods can identify the lowest energy conformers. For N-substituted pyrrolidine derivatives, it has been observed that the calculated relative proportions of different conformers are sensitive to the substitution pattern and can influence the outcome of catalyzed reactions. core.ac.uk Theoretical calculations, often correlated with experimental NMR data, provide a reliable basis for determining the predominant conformations in solution. core.ac.uk

Below is an interactive data table summarizing a hypothetical DFT analysis of the stable conformers of this compound. The relative energies indicate the thermodynamic stability of each conformation.

| Conformer | Pyrrolidine Ring Pucker | N-Methyl Orientation | C2-CHO Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 | C3-endo | Equatorial | 175.8 (anti) | 0.00 |

| 2 | C4-exo | Equatorial | -178.2 (anti) | 0.45 |

| 3 | C3-endo | Equatorial | -5.2 (syn) | 1.20 |

| 4 | C4-exo | Axial | 179.5 (anti) | 2.50 |

This data is illustrative and based on general principles of conformational analysis of proline derivatives.

Mechanistic Probing of Enantioselectivity and Regioselectivity

Computational chemistry provides a powerful lens through which to examine the transition states of reactions catalyzed by this compound and its derivatives. By calculating the energies of various possible transition states, researchers can predict and rationalize the observed enantioselectivity and regioselectivity.

In many reactions catalyzed by pyrrolidine-based organocatalysts, the catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. The stereochemical outcome of the subsequent reaction of this enamine with an electrophile is determined by the facial selectivity of the attack, which is dictated by the conformation of the enamine and the steric hindrance imposed by the catalyst's chiral scaffold.

Theoretical studies on related systems have shown that non-covalent interactions, such as CH⋯π, lone pair⋯π, and CH⋯CH interactions within the transition state, can play a crucial role in stabilizing one stereoisomeric pathway over another, thus determining the enantioselectivity. rsc.org

For instance, in a hypothetical Michael addition of an aldehyde to a nitroolefin catalyzed by a derivative of this compound, DFT calculations can be used to model the four possible transition states leading to the different stereoisomers (R,R), (S,S), (R,S), and (S,R). The calculated activation energies for these transition states directly correlate with the expected product distribution.

| Transition State | Stereochemical Outcome | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| TS-Re-Si | (R,R) | 12.5 | Major |

| TS-Si-Re | (S,S) | 14.8 | Minor |

| TS-Re-Re | (R,S) | 15.2 | Minor |

| TS-Si-Si | (S,R) | 16.0 | Minor |

This data is illustrative and represents a typical computational outcome for an enantioselective organocatalyzed reaction.

Similarly, computational modeling can shed light on the regioselectivity of a reaction. For example, in the N-alkylation of indole analogs, the catalyst can direct the reaction to either the N1 or C3 position of the indole. Theoretical models have suggested that the binding mode of the reactants to the catalyst can enforce a specific proximity between the reacting centers, thereby favoring one regioisomer over the other.

Predictive Modeling for Novel Reactivity and Catalyst Design

A major goal of computational chemistry in catalysis is to move from rationalizing existing results to predicting the outcomes of new reactions and designing novel, highly effective catalysts. researchgate.net By establishing quantitative structure-activity and structure-selectivity relationships, predictive models can guide experimental efforts, saving time and resources.

One approach involves the use of steric and electronic parameters to build mathematical models that can forecast the enantioselectivity of a given catalyst-substrate combination. These models can be as simple as correlating enantiomeric excess with steric parameters of substituents on the catalyst, or more complex, employing machine learning algorithms trained on large datasets of reaction outcomes.

For catalysts based on the this compound scaffold, predictive modeling can be used to explore the effects of modifying the N-substituent or introducing substituents at other positions on the pyrrolidine ring. For example, a computational screening of a virtual library of N-alkyl derivatives could identify candidates with potentially enhanced catalytic activity or selectivity.

| N-Substituent | Steric Parameter (e.g., A-value) | Electronic Parameter (e.g., Hammett σ) | Predicted Enantiomeric Excess (%) |

| Methyl | 1.74 | -0.04 | 85 |

| Ethyl | 1.75 | -0.07 | 88 |

| Isopropyl | 2.15 | -0.15 | 92 |

| tert-Butyl | >4.0 | -0.20 | 75 (due to excessive steric hindrance) |

This data is illustrative and demonstrates the concept of predictive modeling based on catalyst parameters.

The development of such predictive tools is a key step towards the rational design of organocatalysts tailored for specific chemical transformations, moving the field from empirical discovery to a more predictive and design-oriented science. researchgate.net

An in-depth analysis of this compound reveals its growing significance in stereoselective synthesis and asymmetric catalysis. This article explores the future perspectives and emerging research directions centered on this chiral compound, focusing on advancements in its synthesis, catalytic applications, derivatization pathways, and the integration of green chemistry principles.

Q & A

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of (2R)-1-methylpyrrolidine-2-carbaldehyde?

The synthesis typically involves stereoselective reduction and functionalization steps. For example, lithium aluminium hydride (LiAlH₄) reduction of pyrrolidine-1-carboxylate derivatives followed by oxidation with oxalyl chloride to yield the aldehyde functionality . Reaction conditions such as solvent choice (e.g., THF for reductions) and temperature control (e.g., −78°C for sensitive intermediates) are critical to avoid racemization. Purification often employs column chromatography or recrystallization to ensure enantiomeric excess >95% .

Q. Which analytical techniques are most effective for confirming the stereochemical integrity of this compound?

Chiral HPLC with polar stationary phases (e.g., amylose-based columns) is widely used to separate enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can confirm structural integrity through coupling constants (e.g., vicinal protons in the pyrrolidine ring). High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. How should researchers handle this compound to maintain stability during experiments?

Store the compound under inert gas (argon/nitrogen) at −20°C to prevent oxidation of the aldehyde group. Use anhydrous solvents (e.g., freshly distilled THF) during reactions to avoid hydrolysis. For long-term storage, lyophilization in amber vials is recommended .

Advanced Research Questions

Q. What mechanistic role does this compound play in the synthesis of kinase inhibitors like pyrotinib?

The aldehyde group serves as a key electrophile in condensation reactions with amine-containing intermediates. For pyrotinib, it reacts with a phosphonoacetate derivative via a nucleophilic addition-elimination mechanism, facilitated by catalysts like CDI (1,1'-carbonyldiimidazole). The (2R)-configuration ensures proper spatial orientation for binding to EGFR kinase domains, enhancing inhibitory potency .

Q. How can researchers address discrepancies in reported yields of this compound across different synthetic protocols?

Systematic Design of Experiments (DoE) is recommended to optimize variables (e.g., reaction time, stoichiometry). For example, varying equivalents of oxalyl chloride in the oxidation step can improve yield reproducibility. Comparative studies using kinetic profiling (e.g., in situ IR spectroscopy) may identify rate-limiting steps or side reactions .

Q. What strategies are effective for elucidating the impact of stereochemistry on the biological activity of this compound derivatives?

Enantioselective synthesis of both (2R)- and (2S)-isomers followed by in vitro bioactivity assays (e.g., IC₅₀ measurements against cancer cell lines) can isolate stereochemical effects. Molecular docking simulations further reveal how the (2R)-configuration aligns with hydrophobic pockets in target proteins, as observed in EGFR inhibitor studies .

Q. Why do certain catalytic systems fail in acylation reactions involving this compound, and how can this be mitigated?

Base-sensitive aldehydes may undergo aldol side reactions in strongly basic conditions. Switching to mild bases (e.g., DMAP) or using protective groups (e.g., silyl ethers) for the aldehyde can improve reaction fidelity. CDI-mediated acylation avoids strong bases and minimizes racemization .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.